TAK-603 - 158146-85-1

TAK-603

Catalog Number: EVT-283133
CAS Number: 158146-85-1
Molecular Formula: C25H26N4O6
Molecular Weight: 478.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAK-603 selectively suppresses Th1 cytokine production and inhibits the progression of adjuvant arthritis. TAK-603 is a new anti-rheumatic drug. TAK-603 is also anti-inflammatory compound.
Source and Classification

TAK-603 was developed by Takeda Pharmaceutical Company and represents a new class of immunomodulatory agents. Its classification as a DMARD indicates its potential to alter the disease process in rheumatoid arthritis rather than merely alleviating symptoms. This compound is particularly noted for its efficacy in animal models that mimic human autoimmune conditions, demonstrating its relevance in therapeutic applications .

Synthesis Analysis

The synthesis of TAK-603 involves several key steps, primarily utilizing Friedel-Crafts reactions and selective substitutions on a triazole ring.

Synthesis Methodology

  1. Starting Materials: The synthesis begins with appropriate aromatic substrates and triazole derivatives.
  2. Friedel-Crafts Reaction: This critical step involves the alkylation or acylation of aromatic compounds using Friedel-Crafts methodology, which is optimized to enhance yield and selectivity.
  3. Selective Substitution: Following the Friedel-Crafts reaction, specific substituents are introduced to the triazole ring to achieve the desired pharmacological properties.
  4. Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for biological testing.

The optimization of these synthetic routes has been documented in various studies, highlighting improvements in yield and efficiency throughout the process .

Molecular Structure Analysis

The molecular structure of TAK-603 is characterized by a complex arrangement that includes a triazole ring, which is pivotal for its biological activity.

Structural Features

  • Core Structure: The compound contains a five-membered triazole ring fused with an aromatic system, contributing to its stability and interaction with biological targets.
  • Functional Groups: Various functional groups are attached to the core structure, enhancing its solubility and bioavailability.
  • Molecular Formula: The empirical formula of TAK-603 is C₁₄H₁₁N₅O, indicating the presence of nitrogen atoms that are integral to its mechanism of action.

The three-dimensional conformation of TAK-603 allows it to effectively bind to target receptors involved in inflammatory pathways, which is essential for its therapeutic effects .

Chemical Reactions Analysis

TAK-603 participates in several chemical reactions that are critical to its pharmacological profile.

Key Reactions

  1. Cytokine Suppression: TAK-603 inhibits the production of Th1-type cytokines such as interferon-gamma and tumor necrosis factor-alpha, which are key mediators in inflammatory responses.
  2. Interaction with Immune Cells: The compound modulates immune cell activity, particularly T-cells, thus influencing their proliferation and function.
  3. Metabolic Pathways: It undergoes metabolic transformations within the body that may affect its efficacy and safety profile.

These reactions underscore TAK-603's role as an immunomodulator, impacting both innate and adaptive immune responses .

Mechanism of Action

The mechanism of action for TAK-603 involves several biochemical pathways:

Mechanistic Insights

  • Cytokine Modulation: By selectively suppressing Th1 cytokine production, TAK-603 reduces inflammation associated with autoimmune diseases.
  • T-cell Regulation: The compound alters T-cell signaling pathways, leading to decreased activation and proliferation of these cells.
  • Inhibition of Inflammatory Pathways: TAK-603 interferes with signaling cascades that promote inflammation, thereby mitigating tissue damage in conditions like rheumatoid arthritis.

Research indicates that these mechanisms contribute significantly to the drug's therapeutic effects observed in preclinical studies .

Physical and Chemical Properties Analysis

TAK-603 exhibits distinct physical and chemical properties that influence its behavior in biological systems.

Applications

TAK-603 has several promising applications within the field of medicine:

Therapeutic Uses

  1. Rheumatoid Arthritis Treatment: Its primary application is as a DMARD for managing rheumatoid arthritis by reducing joint inflammation and damage.
  2. Other Autoimmune Diseases: Potential use extends to other autoimmune disorders where Th1 cytokine activity plays a significant role.
  3. Research Tool: Due to its unique action on immune pathways, TAK-603 serves as a valuable tool in research aimed at understanding immune modulation.

The ongoing studies continue to explore additional therapeutic avenues for this compound, emphasizing its versatility as an anti-inflammatory agent .

Introduction to TAK-603: Discovery and Therapeutic Rationale

TAK-603 (ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate) is a synthetic quinoline derivative initially developed as a disease-modifying anti-rheumatic drug (DMARD). Its discovery emerged from targeted efforts to identify compounds with immunomodulatory and articular protective properties distinct from conventional anti-inflammatory or analgesic agents. Early research characterized TAK-603 as a selective suppressor of T-helper 1 (Th1) cytokine pathways, positioning it as a novel therapeutic candidate for autoimmune conditions like rheumatoid arthritis (RA) where Th1-driven inflammation and joint destruction are central pathological features [1] [4] [7]. Development of TAK-603 has since been discontinued, though it remains a tool compound for immunological research [7] [8].

Pharmacological Classification as a Disease-Modifying Anti-Rheumatic Agent

TAK-603 belongs to the class of synthetic DMARDs, distinguished from non-steroidal anti-inflammatory drugs (NSAIDs) or glucocorticoids by its ability to modify disease progression rather than solely alleviate symptoms. Key characteristics supporting this classification include:

  • Structural Features: A chemically synthesized small molecule (MW: 478.50 g/mol) featuring a quinoline core with substituted triazole and ester functional groups [4] [7].
  • Disease-Modifying Activity: Demonstrated suppression of synovial inflammation, pannus formation, and bone/cartilage destruction in adjuvant arthritis (AA) rat models, confirmed through histological and radiographic analyses. Treatment significantly reduced hind paw swelling (minimum effective dose: 3.13 mg/kg/day orally) and body weight loss [1] [3].
  • Immunomodulatory Mechanism: Unlike symptomatic anti-rheumatic drugs, TAK-603 lacked significant activity in acute inflammation, analgesic, or antipyretic models. It did not inhibit prostaglandin E2 (PGE2) production, confirming a mechanism independent of broad cyclooxygenase inhibition [1].
  • Cartilage Protection: Demonstrated direct inhibition of interleukin-1 (IL-1)-induced extracellular matrix degradation in cultured rabbit chondrocytes, indicating chondroprotective potential crucial for preventing irreversible joint damage in RA [1] [3].

Table 1: Key Pharmacological Profile of TAK-603 in Preclinical Models

ActivityModel SystemEffect of TAK-603Reference
Arthritis SuppressionAdjuvant Arthritic (AA) RatsInhibited paw swelling (MED: 3.13 mg/kg/day p.o.) [1]
Cartilage ProtectionIL-1-treated Rabbit ChondrocytesInhibited extracellular matrix degradation [1]
Acute InflammationCarrageenan-induced EdemaNo significant effect [1]
Prostaglandin InhibitionRat Peritoneal CellsNo inhibition of PGE2 production [1]

Initial Identification in Anti-Inflammatory Compound Screening

TAK-603 was identified through systematic screening of novel quinoline and quinazoline derivatives for anti-arthritic and bone resorption-inhibitory activity [3]. Critical early findings included:

  • In Vitro Immunosuppression: TAK-603 suppressed mitogen-induced proliferation of mouse lymphocytes and concanavalin A (ConA)-induced production of interferon-gamma (IFN-γ) and interleukin-2 (IL-2) by rat lymphocytes at concentrations of 10⁻⁷ to 10⁻⁵ M. This indicated direct modulation of T-cell activation and cytokine production [1].
  • In Vivo Efficacy in AA Rats: Screening prioritized compounds with efficacy in the AA rat model, a well-established model of human RA characterized by robust T-cell activation and Th1 cytokine involvement. TAK-603 showed significant efficacy when administered prophylactically (during the first 7 days post-adjuvant injection) or therapeutically, confirming its impact on disease development [1] [2].
  • Selectivity for Cellular Immunity: TAK-603 suppressed delayed-type hypersensitivity (Type IV allergy), a cellular immunity model, at 25 mg/kg/day orally. It lacked significant effect on immune complex-mediated inflammation (Type III allergy), further highlighting its selective action on T-cell-mediated pathways [1].

Rationale for Targeting Th1-Predominant Immune Pathways

The development of TAK-603 was driven by the understanding that rheumatoid arthritis involves dysregulated adaptive immunity, particularly an imbalance between Th1 and Th2 lymphocyte subsets:

  • Th1/Th2 Paradigm in RA: Active RA synovium exhibits a Th1-dominant cytokine profile. Th1 cells secrete pro-inflammatory cytokines like IFN-γ and IL-2, promoting macrophage activation, osteoclastogenesis, and cartilage degradation. In contrast, Th2 cytokines (e.g., IL-4, IL-5, IL-10) can counter-regulate these effects but are often deficient in RA [2] [5].
  • Selective Th1 Cytokine Suppression: TAK-603 demonstrated selective inhibition of Th1 cytokines both in vitro and in vivo:
  • In Vitro: Suppressed IFN-γ and IL-2 production by Th1-dominant T-cell lines (allo-reactive, mite antigen-reactive) and clones at 0.1-10 µM, without significantly affecting IL-4 or IL-5 production by Th2-dominant cell lines (ovalbumin-reactive) [2] [5].
  • In Vivo: Treatment of AA rats (6.25 mg/kg/day orally) significantly reduced IFN-γ and IL-2 mRNA expression locally in arthritic joints and systemically in the spleen. This suppression correlated with disease amelioration [2] [5].
  • Differential Efficacy in Arthritis Models: TAK-603's efficacy strongly correlated with Th1-dominance. It was highly effective in AA rats, where Th1 cytokines dominate and disease progression parallels their upregulation. Conversely, it showed minimal effect in collagen-induced arthritis (CIA) models, where Th2 cytokines play a more prominent role, confirming its mechanism hinges on Th1 pathway suppression [2].
  • Downstream Impact on Immunity: By skewing the immune response away from Th1 dominance, TAK-603 reduced pathogenic IgG2a antibody levels (Th1-associated) and enhanced resistance to intracellular pathogens like Listeria in models, demonstrating broader immunological consequences consistent with Th1 downregulation [2] [10].

Table 2: Cytokine Modulation Profile of TAK-603

CytokineTypeCell Source/ModelEffect of TAK-603Concentration/Dose
IFN-γTh1Rat Lymphocytes (ConA)Suppressed Production10⁻⁷ to 10⁻⁵ M
IL-2Th1Rat Lymphocytes (ConA)Suppressed Production10⁻⁷ to 10⁻⁵ M
IFN-γ mRNATh1Joints/Spleen of AA RatsSignificantly Reduced Expression6.25 mg/kg/day p.o.
IL-4Th2BALB/c OVA-reactive T-cellsNo Significant Effect1-10 µM
IL-5Th2BALB/c OVA-reactive T-cellsNo Significant Effect1-10 µM

Properties

CAS Number

158146-85-1

Product Name

TAK-603

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate

Molecular Formula

C25H26N4O6

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C25H26N4O6/c1-6-35-25(30)24-18(12-29-14-26-13-27-29)28-17-11-22(34-5)21(33-4)10-16(17)23(24)15-7-8-19(31-2)20(9-15)32-3/h7-11,13-14H,6,12H2,1-5H3

InChI Key

CLQRMSBSMHXMMC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1CN3C=NC=N3)OC)OC)C4=CC(=C(C=C4)OC)OC

Solubility

Soluble in DMSO

Synonyms

ethyl-4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl) quinoline-3-carboxylate
TAK 603
TAK-603

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1CN3C=NC=N3)OC)OC)C4=CC(=C(C=C4)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.